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Compound of Interest

Compound Name: Dasatinib Dimeric Impurity

CAS No.: 910297-61-9

Cat. No.: B569062 Get Quote

Executive Summary
In the development of Tyrosine Kinase Inhibitors (TKIs) like Dasatinib (Sprycel), impurity

profiling is a critical Critical Quality Attribute (CQA). While Dasatinib N-oxide is the predominant

oxidative degradant observed during stability testing, the Dasatinib Dimer represents a

significant process-related impurity that challenges purification due to its structural similarity to

the parent molecule.

This guide analyzes the molecular mechanisms driving the formation of the C36 Dimeric

Impurity (Process Pathway) and contrasts it with the Oxidative Degradation Pathway (Stability

Pathway). It provides actionable protocols for their separation and control in a pharmaceutical

setting.

Molecular Architecture & Reactive Sites
Dasatinib is a multi-targeted kinase inhibitor with a complex structure containing several labile

sites susceptible to chemical stress.

Chemical Name: N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-

methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.[1]

Molecular Formula:
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[2]

Key Reactive Moieties:

Piperazine Nitrogen (N-4): The tertiary amine is the primary site for N-oxidation (forming

N-oxides) and N-dealkylation.

Thiazole-Pyrimidine Linkage: Susceptible to hydrolysis under extreme acidic/basic stress.

Amide Bond: Potential site for hydrolytic cleavage, releasing 2-chloro-6-methylaniline.

The Dimeric Impurity: Structure & Formation
Mechanism
Contrary to common assumptions, the primary "Dasatinib Dimer" found in drug substances is

not typically formed via oxidative coupling (e.g., S-S bond formation) during storage. Instead, it

is a Process-Related Impurity formed during the nucleophilic substitution step of synthesis.

Identification
Common Name: Dasatinib Dimer Impurity

CAS Number: 910297-61-9

Molecular Formula:

Molecular Weight: 801.77 g/mol

Structure: Two "Head" moieties (Thiazole-Pyrimidine) linked by a single Piperazine ring.

Formation Pathway (The "Over-Alkylation" Mechanism)
The synthesis of Dasatinib involves coupling a chloropyrimidine intermediate with 1-(2-

hydroxyethyl)piperazine. The Dimer forms when unsubstituted piperazine (an impurity in the

reagent or formed via in-situ dealkylation) reacts with two equivalents of the chloropyrimidine

intermediate.

Mechanism:
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Step 1: The chloropyrimidine intermediate undergoes

with piperazine.

Step 2: The resulting mono-substituted piperazine (which still has a reactive secondary

amine) attacks a second molecule of the chloropyrimidine intermediate.

Result: A symmetric dimer where the piperazine ring acts as a bridge between two

pharmacophores.

Visualization: Dimer Formation Pathway
The following diagram illustrates the competitive reaction pathway between Dasatinib formation

and Dimer formation.
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Caption: Competitive synthesis pathway showing the origin of the C36 Dasatinib Dimer via

piperazine bridging.

Degradation Pathways (Stability Profile)
While the dimer is process-related, Dasatinib undergoes distinct degradation pathways during

storage, primarily driven by oxidation and hydrolysis.

Oxidative Degradation (N-Oxide Formation)
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The most significant stability risk is the oxidation of the piperazine ring. This is often catalyzed

by peroxides present in excipients (e.g., Povidone, PEG) or solvents.

Primary Degradant: Dasatinib N-Oxide (Impurity L).

Mechanism: Electrophilic attack of oxygen (from peroxides or ROS) on the lone pair of the N-

4 piperazine nitrogen.

Critical Control: Use of antioxidants or low-peroxide grade excipients is mandatory.

Hydrolytic Degradation
Under forced degradation (Acid/Base/Heat), the molecule cleaves at the amide or amine

linkers.

Acidic Stress: Cleavage of the thiazole-pyrimidine bond.

Basic Stress: Hydrolysis of the amide bond, releasing the toxic aniline derivative (2-chloro-6-

methylaniline).

Visualization: Degradation Map
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Caption: Stability map highlighting the divergence between oxidative N-oxide formation and

hydrolytic cleavage.
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Analytical Strategy & Protocols
Distinguishing the Dimer from the Parent and N-oxide requires a robust chromatographic

method due to the high hydrophobicity of the Dimer (late eluter) versus the polarity of the N-

oxide (early eluter).

HPLC Method Parameters (Stability Indicating)
This protocol ensures separation of the Dimer (RRT ~1.8-2.0) from the main peak.[3]

Parameter Specification Causality / Rationale

Column
C18, 150 x 4.6 mm, 3.5 µm

(e.g., Zorbax SB-C18)

High carbon load required to

retain the hydrophobic Dimer.

Mobile Phase A
10mM Ammonium Acetate (pH

5.5)

Buffering prevents peak tailing

of the basic piperazine moiety.

Mobile Phase B Acetonitrile : Methanol (80:20)
High organic strength needed

to elute the Dimer.

Gradient 5% B to 90% B over 40 mins

Shallow gradient required to

resolve N-oxide (early) and

Dimer (late).

Detection UV @ 305 nm
Max absorption of the

aminothiazole chromophore.

Flow Rate 1.0 mL/min
Standard flow for optimal Van

Deemter efficiency.

System Suitability Criteria (Self-Validating)
Resolution (

): > 2.0 between Dasatinib and N-Oxide.

Tailing Factor (

): < 1.5 for Dasatinib (Critical: High tailing masks impurities).
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Sensitivity: S/N > 10 for the Dimer peak at 0.05% concentration (reporting threshold).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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